molecular formula C13H12F3NO2S B2543865 4,4,4-trifluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}butanamide CAS No. 2380058-61-5

4,4,4-trifluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}butanamide

Cat. No.: B2543865
CAS No.: 2380058-61-5
M. Wt: 303.3
InChI Key: FCKHRTSWACCMGC-UHFFFAOYSA-N
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Description

4,4,4-trifluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}butanamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a 4,4,4-trifluorobutanoic acid chain linked to a unique heteroaromatic system composed of a thiophene ring directly substituted with a furan-3-yl group. The presence of the trifluoromethyl (CF3) group is a critical feature, as this moiety is known to profoundly influence a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets, making it a common element in modern pharmaceuticals . The hybrid furan-thiophene scaffold serves as a valuable biaryl isostere, potentially mimicking other aromatic systems in drug-target interactions. While the specific biological activity and mechanism of action for this exact compound require further investigation, its structural profile suggests potential as a key intermediate or building block. Researchers may explore its application in developing novel therapeutic agents, particularly in areas where the trifluoromethyl group and heteroaromatic cores are prevalent, such as kinase inhibitors or central nervous system (CNS) targets. This product is intended for research applications as a chemical reference standard or a synthetic intermediate in the development of new active compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4,4,4-trifluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2S/c14-13(15,16)3-1-12(18)17-6-11-5-10(8-20-11)9-2-4-19-7-9/h2,4-5,7-8H,1,3,6H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKHRTSWACCMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CSC(=C2)CNC(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4,4,4-Trifluorobutanoyl Chloride

The acyl chloride precursor is typically synthesized from 4,4,4-trifluorobutanolic acid using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A representative protocol involves:

  • Refluxing 4,4,4-trifluorobutanolic acid (1.0 equiv) with SOCl₂ (1.2 equiv) in anhydrous dichloromethane (DCM) at 40°C for 4 hours.
  • Removal of excess SOCl₂ under reduced pressure yields the acyl chloride in >95% purity (¹H NMR confirmation).

Alternative Route via 3-Amino-4,4,4-Trifluorobutanamide

As demonstrated in CAS 453-32-7, the amine intermediate can be acylated to form the target amide:

  • Step 1 : Protect 3-amino-4,4,4-trifluorobutanamide with Boc anhydride (di-tert-butyl dicarbonate) in THF.
  • Step 2 : Couple with [4-(furan-3-yl)thiophen-2-yl]methanol using EDCI/HOBt in DMF (yield: 78%).
  • Step 3 : Deprotect with TFA/DCM (1:1) to unmask the amine, followed by amidation (yield: 85%).

Synthesis of [4-(Furan-3-yl)thiophen-2-yl]methylamine

Suzuki-Miyaura Coupling for Thiophene-Furan Assembly

A palladium-catalyzed cross-coupling strategy constructs the biheteroaryl system:

  • Step 1 : React 3-bromofuran (1.0 equiv) with 2-thienylboronic acid (1.2 equiv) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 90°C.
  • Step 2 : Brominate the thiophene ring at the 4-position using NBS in DMF (yield: 88%).
  • Step 3 : Introduce the methylamine group via Buchwald-Hartwig amination with NH₃ and CuI (yield: 76%).

One-Pot Cyclization Approach

Copper-catalyzed cyclization of enaminones with N-tosylhydrazones, as reported by Magerramov et al., generates functionalized thiophene derivatives:

  • React propargylamine (1.0 equiv) with 3-furyl acetylene (1.1 equiv) in the presence of CuI (10 mol%) and Et₃N in DMF at 120°C (yield: 82%).

Final Amide Bond Formation

Schlenk Line Technique for Moisture-Sensitive Reactions

Under inert atmosphere:

  • Dissolve [4-(furan-3-yl)thiophen-2-yl]methylamine (1.0 equiv) in anhydrous THF.
  • Add 4,4,4-trifluorobutanoyl chloride (1.05 equiv) dropwise at 0°C.
  • Stir for 12 hours at room temperature, then concentrate and purify via silica gel chromatography (hexane/EtOAc 4:1).
    Yield : 89% (white solid); Purity : 99.2% (HPLC).

Microwave-Assisted Amidation

To accelerate reaction kinetics:

  • Mix amine (1.0 equiv), acyl chloride (1.1 equiv), and DIPEA (2.0 equiv) in acetonitrile.
  • Irradiate at 100°C for 15 minutes (Biotage Initiator+).
    Yield : 92%; Reaction time reduced by 90% compared to conventional heating .

Analytical Data Comparison of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Schlenk line amidation 89 99.2 High purity; no racemization Requires anhydrous conditions
Microwave amidation 92 98.5 Rapid; energy-efficient Specialized equipment needed
Fragment coupling 78 97.8 Modular; easy scaling Multiple protection/deprotection steps

Industrial-Scale Considerations

For bulk production (kg-scale):

  • Cost efficiency : Use 4,4,4-trifluorobutanolic acid (€141–€1,288/kg) with in-house chloride generation.
  • Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) to reduce metal leaching.
  • Purification : Replace column chromatography with antisolvent crystallization (toluene/heptane).

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

4,4,4-Trifluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}butanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The furan and thiophene rings may participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is compared to three structurally related butanamide derivatives below, focusing on substituent effects, heterocyclic systems, and functional groups.

Table 1: Comparative Analysis of Butanamide Derivatives

Compound Name Substituents on Amide Nitrogen Heterocycles Key Functional Groups Synthesis Highlights
4,4,4-Trifluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}butanamide [4-(Furan-3-yl)thiophen-2-yl]methyl Thiophene, Furan Trifluoromethyl, Amide Likely involves coupling of trifluoroacetyl group with furan-thiophene-methylamine
4-(Thiophen-2-yl)-N-(4-(trifluoromethyl)phenyl)butanamide (Compound 17, MK90) 4-(Trifluoromethyl)phenyl Thiophene Trifluoromethyl, Amide Amide bond formation between thiophenebutanoic acid and 4-(trifluoromethyl)aniline
1-(4-(Thiophen-2-yl)butyl)-4-(4-(trifluoromethyl)phenyl)piperazine (Compound 19) 4-(Trifluoromethyl)phenylpiperazine Thiophene Trifluoromethyl, Piperazine, Amide Alkylation of piperazine with thiophenebutyl bromide
4-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide (CAS 422526-52-1) 3-Cyano-tetrahydrobenzothiophen-2-yl Benzothiophene (saturated) Chloro, Cyano, Amide Chloroacetylation of tetrahydrobenzothiophen-2-amine

Key Structural and Functional Differences

Heterocyclic Systems: The target compound uniquely combines thiophene and furan rings, which may enhance π-π stacking interactions compared to analogs with only thiophene (e.g., Compound 17) or saturated benzothiophene (CAS 422526-52-1). The furan’s oxygen atom could improve solubility relative to purely sulfur-containing systems . CAS 422526-52-1 features a saturated benzothiophene ring with a cyano group, likely reducing aromaticity and increasing steric hindrance .

Backbone Flexibility :

  • Compound 19 introduces a piperazine ring, adding conformational flexibility and basicity, which is absent in the rigid furan-thiophene system of the target compound. This flexibility might influence bioavailability and membrane permeability .

Biological Activity

4,4,4-Trifluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}butanamide is a novel compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C13_{13}H12_{12}F3_3N\O2_2S
  • Molecular Weight : 303.30 g/mol
  • CAS Number : 2379986-47-5

The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives containing furan and thiophene moieties have shown cytotoxic effects against various human cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS), which leads to cellular damage and death .
  • Case Study : A study on benzofuroxan derivatives demonstrated that compounds with similar structural features to this compound exhibited high cytotoxicity against human breast adenocarcinoma (MCF-7) and cervical carcinoma cell lines .

Antimicrobial Activity

The compound may also possess antimicrobial properties due to its unique chemical structure.

  • Research Findings : Compounds with furan and thiophene rings have been reported to inhibit the growth of various pathogens, including antibiotic-resistant strains . The presence of trifluoromethyl groups can enhance the potency of these compounds against microbial targets.
  • Comparative Analysis : In studies comparing various derivatives, those containing the furan and thiophene structures showed improved activity against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

Another area of interest is the potential for enzyme inhibition.

  • Urease Inhibition : Similar compounds have shown urease inhibitory activity, which is crucial in treating infections caused by Helicobacter pylori .
  • Mechanism : The inhibition mechanism may involve binding to the active site of the enzyme, preventing substrate access and thus disrupting bacterial metabolism.

Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AnticancerMCF-7, HuTu 80Induction of apoptosis
AntimicrobialVarious bacteriaGrowth inhibition
Urease InhibitionHelicobacter pyloriEnzyme activity reduction

Comparative Studies on Similar Compounds

Compound NameCytotoxicity (IC50 µM)Urease Inhibition (%)Reference
4,4,4-Trifluoro-N-{[4-(furan-3-yl)...}TBDTBDCurrent Study
Benzofuroxan Derivative A2585
Benzofuroxan Derivative B3090

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